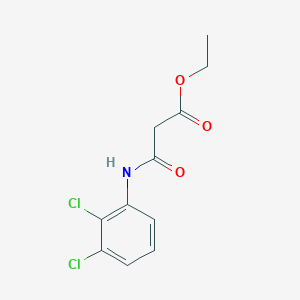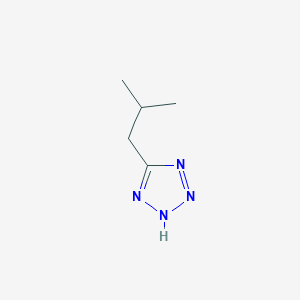
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by the presence of both tert-butylsulfanyl and ethylsulfanyl groups attached to a cyclopropene ring with a thione functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Sulfanyl Groups: The tert-butylsulfanyl and ethylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Formation of the Thione Group: The thione functional group can be introduced through a thiocarbonylation reaction, where a carbonyl group is converted to a thione using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Compounds with different substituents replacing the sulfanyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione would depend on its specific application. In general, the compound may interact with molecular targets through its sulfanyl and thione groups, which can form bonds with various biological molecules. The pathways involved would vary based on the specific reactions and interactions taking place.
類似化合物との比較
Similar Compounds
2-(tert-Butylsulfanyl)cycloprop-2-ene-1-thione: Lacks the ethylsulfanyl group.
3-(ethylsulfanyl)cycloprop-2-ene-1-thione: Lacks the tert-butylsulfanyl group.
Cycloprop-2-ene-1-thione: Lacks both sulfanyl groups.
Uniqueness
2-(tert-Butylsulfanyl)-3-(ethylsulfanyl)cycloprop-2-ene-1-thione is unique due to the presence of both tert-butylsulfanyl and ethylsulfanyl groups, which may confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
98088-14-3 |
|---|---|
分子式 |
C9H14S3 |
分子量 |
218.4 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3-ethylsulfanylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C9H14S3/c1-5-11-7-6(10)8(7)12-9(2,3)4/h5H2,1-4H3 |
InChIキー |
TZVNYRYMSKMUQQ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C1=S)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
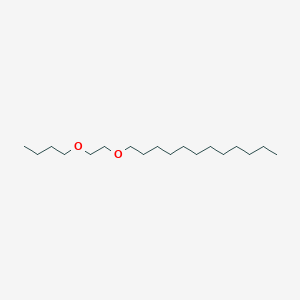
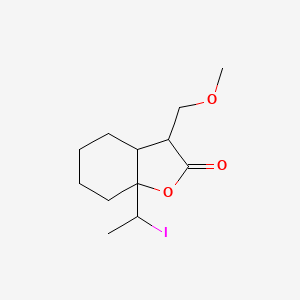
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
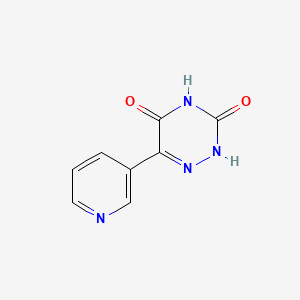
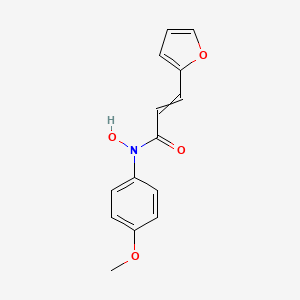
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
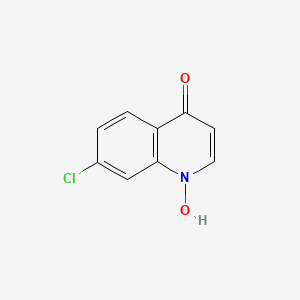
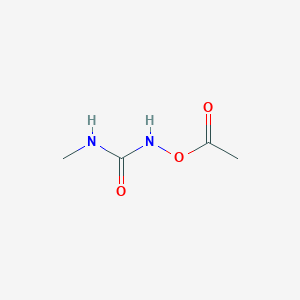
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
